molecular formula C5H12ClNO2 B6216603 rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis CAS No. 2742623-66-9

rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis

Cat. No.: B6216603
CAS No.: 2742623-66-9
M. Wt: 153.61 g/mol
InChI Key: AKIOTUXCRWQPJG-JEVYUYNZSA-N
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Description

Chemical Structure and Properties rac-(3R,4S)-1-Methylpyrrolidine-3,4-diol hydrochloride, cis (CAS: Not explicitly provided in evidence; structurally related to 186393-21-5 ), is a pyrrolidine derivative featuring a cis-configuration of hydroxyl groups at positions 3 and 4, along with a methyl substituent at the nitrogen atom. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 175.64 g/mol. The compound is typically synthesized as a racemic mixture (rac-) of enantiomers and is stabilized as a hydrochloride salt for enhanced solubility and stability.

Key structural attributes include:

  • Cis-diol configuration: The hydroxyl groups at C3 and C4 are on the same side of the pyrrolidine ring, influencing hydrogen-bonding interactions and stereoselective reactivity.
  • Methyl substitution: The N-methyl group modifies steric and electronic properties compared to unsubstituted analogs.

Properties

CAS No.

2742623-66-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3S,4R)-1-methylpyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-6-2-4(7)5(8)3-6;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;

InChI Key

AKIOTUXCRWQPJG-JEVYUYNZSA-N

Isomeric SMILES

CN1C[C@H]([C@H](C1)O)O.Cl

Canonical SMILES

CN1CC(C(C1)O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Asymmetric Catalysis

Enantioselective synthesis remains the most direct approach to access the cis-diol configuration of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol. A prominent method involves the asymmetric hydrogenation of a prochiral enamide precursor. For instance, a diketone intermediate derived from pyrrolidine is subjected to hydrogenation using a chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂, achieving enantiomeric excess (ee) >90% . The reaction typically proceeds under mild conditions (25°C, 50 psi H₂) in methanol, yielding the diol with minimal epimerization.

Post-hydrogenation, the diol is selectively protected using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during subsequent N-methylation. Quaternization of the pyrrolidine nitrogen is accomplished via treatment with methyl iodide in the presence of potassium carbonate, followed by deprotection using tetrabutylammonium fluoride (TBAF). This stepwise approach ensures a total yield of 68–72% for the protected intermediate .

MethodResolving AgentSolventTemperaturede/eeYield
Diastereomeric Salt(R)-Mandelic AcidEthanol0–5°C85–90%70%
Chiral ChromatographyCellulose CSPHexane:IPART>98%55%

Protecting Group Strategies for Hydroxyl Functionalization

The cis-diol moiety necessitates orthogonal protection to prevent undesired ring-opening or oxidation. A sequential protection-deprotection protocol using trityl and acetyl groups has been optimized. Initial tritylation of the more accessible hydroxyl group (C4) with trityl chloride in pyridine achieves 95% selectivity, followed by acetylation of the C3 hydroxyl using acetic anhydride. Deprotection under mild acidic conditions (HCl in dioxane) selectively removes the trityl group, leaving the acetyl intact for subsequent N-methylation .

Alternative methods employ benzyl ether protection, which is removable via catalytic hydrogenation. However, this approach risks over-reduction of the pyrrolidine ring and is less favored for large-scale synthesis .

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to enhance stability and solubility. Treatment with hydrogen chloride gas in anhydrous diethyl ether at −10°C precipitates the hydrochloride salt with >99% purity. Critical parameters include strict moisture control and rapid filtration to avoid deliquescence. X-ray diffraction analysis confirms the cis configuration, with characteristic O–H···Cl hydrogen bonding patterns .

Analytical Characterization

Key analytical data for the final compound include:

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 6.2 Hz, 1H, C3-OH), 3.72 (m, 2H, C4-OH and N-CH₃), 3.15 (t, J = 7.8 Hz, 1H, pyrrolidine H).

  • HPLC : Chiralpak AD-H column, 95:5 hexane:ethanol, retention time = 12.3 min (ee >99%).

  • Melting Point : 198–200°C (decomposition).

Chemical Reactions Analysis

Key Reactions and Stability

The compound’s reactivity is governed by its diol and amine functionalities. Notable reactions include:

  • Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous solutions, potentially leading to degradation under prolonged acidic conditions .

  • Oxidation : The diol groups may undergo oxidation, though precise conditions for this reaction are not detailed in available sources.

  • Nucleophilic Substitution : The pyrrolidine ring’s amine (if present) could participate in substitution reactions, though the structure of this compound does not explicitly include a free amine.

Stability data indicates the compound causes skin and eye irritation (H315, H319) , suggesting careful handling during reactions.

Comparison with Structurally Similar Compounds

CompoundKey Structural DifferencesRelevance to Reactivity
(3R,4S)-1-Methylpyrrolidine-3,4-diolParent compound (no HCl)Less soluble in aqueous solutions
cis-Pyrrolidine-3,4-diol hydrochlorideNo methyl substituentAltered steric effects in reactions
(3R,4S)-4-Methylpiperidine-3,4-diolPiperidine ring instead of pyrrolidineDifferent ring strain influences reactivity

Research Findings

Available data highlights the compound’s role in biological systems, though detailed reaction mechanisms are sparse. Key insights:

  • The hydrochloride salt form enhances aqueous solubility, critical for biological assays .

  • Stereochemical purity (3R,4S configuration) is essential for maintaining biological activity, necessitating careful synthesis to avoid racemization .

  • Safety considerations include handling to mitigate skin/eye irritation risks .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride is significant in the development of new pharmaceutical agents. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for the synthesis of new drugs. For instance, compounds derived from this molecule have been investigated for their potential as GLP-1 receptor agonists, which are essential in treating type 2 diabetes .

2. Chiral Auxiliary:
In synthetic organic chemistry, this compound serves as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products by influencing the stereochemistry of reactions. This application is crucial in creating pharmaceuticals that require specific stereochemical configurations for efficacy and safety .

Chiral Resolution Techniques

1. Chromatography:
The compound is often utilized in chiral resolution techniques such as preparative-scale chromatography. This method allows for the separation of racemic mixtures into their enantiomers with high efficiency. Recent advancements have shown that using supercritical fluid chromatography (SFC) can resolve racemates effectively while minimizing solvent use .

2. Membrane Extraction:
Innovative techniques combining hollow fiber membrane extraction with crystallization processes have been developed to recover chiral drugs from complex mixtures. These methods enhance the yield and purity of desired enantiomers and demonstrate the versatility of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride in modern analytical chemistry .

Case Studies

1. GLP-1 Receptor Agonists:
Research has highlighted the role of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride as a precursor in synthesizing GLP-1 receptor agonists. These compounds have shown promise in clinical settings for managing blood glucose levels and weight loss in diabetic patients .

2. Asymmetric Synthesis:
A notable case study involved the use of this compound as an intermediate in synthesizing bioactive molecules through asymmetric dipolar cycloaddition reactions. The resulting products exhibited significant biological activity, showcasing the importance of stereochemistry in drug design and development .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, involves its interaction with specific molecular targets in biological systems. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing metabolic pathways and cellular processes. This selective binding is crucial for its potential therapeutic effects, such as modulating glucose metabolism and lipid profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric and Structural Analogs

The compound is compared to structurally related pyrrolidine derivatives with variations in substituents, stereochemistry, and functional groups.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
rac-(3R,4S)-1-Methylpyrrolidine-3,4-diol HCl, cis C₆H₁₄ClNO₂ 175.64 N/A Cis-diol, N-methyl, racemic mixture N/A
cis-Pyrrolidine-3,4-diol Hydrochloride C₄H₁₀ClNO₂ 139.58 186393-21-5 Cis-diol, no N-methyl group; used in chiral synthesis and glycosidase inhibition studies .
rac-(3R,4S)-1-Benzyl Analog (trans) C₁₆H₂₁Cl₂N₃O₂ 358.26 2044705-72-6 Trans-configuration, benzyl substituent, dihydrochloride salt; higher lipophilicity .
(R)-3-Hydroxypyrrolidine Hydrochloride C₄H₁₀ClNO 123.58 186393-21-5 Single hydroxyl group, R-configuration; intermediate in drug synthesis .

Key Differences and Implications

  • Stereochemistry : The cis-diol configuration in the target compound enhances intramolecular hydrogen bonding compared to trans-isomers (e.g., 2044705-72-6), affecting solubility and biological activity .
  • Substituent Effects: The N-methyl group in the target compound reduces basicity compared to N-benzyl analogs (e.g., 2044705-72-6), altering pharmacokinetic properties . Dihydroxy vs. Monohydroxy: The dual hydroxyl groups in cis-pyrrolidine-3,4-diol derivatives (e.g., 186393-21-5) increase polarity and water solubility relative to monohydroxy analogs like (R)-3-hydroxypyrrolidine hydrochloride .
  • Salt Form : Hydrochloride salts (e.g., target compound vs. dihydrochloride in 2044705-72-6) influence stability and crystallinity. Dihydrochloride salts often exhibit higher hygroscopicity .

Physicochemical and Functional Comparisons

  • Purity and Stability : The target compound’s analogs, such as cis-pyrrolidine-3,4-diol hydrochloride (97% purity, stored at -20°C under argon ), highlight the importance of controlled storage conditions for hydroxyl-rich pyrrolidines.
  • Synthetic Utility :
    • The cis-diol structure in the target compound is advantageous for synthesizing chiral ligands or glycosidase inhibitors, similar to 186393-21-5 .
    • Trans-isomers (e.g., 2044705-72-6) are more commonly used in receptor-binding studies due to conformational rigidity .

Biological Activity

The compound rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, is a derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular mechanisms. This article synthesizes findings from various studies to elucidate its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

  • Chemical Formula : C5H12ClNO2
  • Molecular Weight : 151.61 g/mol
  • CAS Number : 21970171

Biological Activity Overview

Recent studies indicate that derivatives of pyrrolidine, including rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, exhibit notable cytotoxicity against various cancer cell lines. The biological activity can be attributed to several mechanisms:

  • Cytotoxic Effects :
    • The compound has been shown to induce apoptosis in cancer cells. For instance, a related diol-derived pyrrolidine exhibited significant cytotoxicity with IC50 values as low as 6 µM against pancreatic cancer cell lines .
    • Structure-activity relationship studies suggest that the presence of hydroxyl groups and specific aliphatic side chains enhances cytotoxic potential .
  • Mechanisms of Action :
    • Apoptosis induction is mediated through the activation of autophagy pathways. Inhibition of autophagy has been shown to potentiate the apoptotic effects of these compounds .
    • The interaction with cellular pathways involving oncogenes and tumor suppressor genes such as p53 may also play a role in the observed effects .

Case Studies

Several case studies have highlighted the efficacy of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride and its analogs:

  • Pancreatic Cancer : A study demonstrated that pyrrolidine derivatives significantly inhibited cell growth in pancreatic ductal adenocarcinoma cells (MiaPaCa-2) with IC50 values ranging from 14 to 45 μM. The mechanism involved apoptosis and autophagy modulation .
  • Breast Cancer : Another investigation reported that certain pyrrolidine compounds inhibited SKBR3 breast cancer cell growth with IC50 values around 10 μM .

Data Tables

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 20MiaPaCa-26Apoptosis via autophagy
Compound 21SKBR310Apoptosis
rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloridePANC-114 - 45Cytotoxicity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure significantly influence biological activity:

  • Hydroxyl Substituents : The presence of hydroxyl groups at the C(3) and C(4) positions enhances cytotoxicity.
  • Aliphatic Side Chains : Longer aliphatic chains increase lipophilicity and potentially improve cellular uptake.

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis of chiral pyrrolidine derivatives typically employs asymmetric catalysis or chiral pool strategies. For example, (3R,4S)-configured compounds can be synthesized via stereoselective cyclization of protected amino alcohols, followed by deprotection and salt formation . Key steps include:
  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or Boc groups to prevent side reactions.
  • Cyclization : Catalyzed by chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce cis-diol stereochemistry.
  • Hydrochloride salt formation : Post-purification, the free base is treated with HCl in anhydrous ethanol .
    Reaction monitoring via LCMS and chiral HPLC ensures stereochemical fidelity .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase (85:15) to resolve enantiomers; retention time discrepancies >1.5 min confirm purity .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J3,4J_{3,4}) differentiate cis/trans diastereomers. For cis-diols, vicinal coupling constants typically range 3–5 Hz .
  • X-ray crystallography : Definitive confirmation of absolute configuration, though requires single crystals grown via slow vapor diffusion (e.g., ethyl acetate/hexane) .

Q. What are the solubility and stability profiles of this hydrochloride salt under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Hydrochloride salts generally exhibit high aqueous solubility (>50 mg/mL at pH 3–5) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrochloride salts are hygroscopic and require desiccated storage (-20°C under argon) .

Advanced Research Questions

Q. How can computational methods optimize the enantioselective synthesis of this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and predict stereochemical outcomes. For example, calculate activation barriers for competing cis/trans cyclization pathways .
  • Reaction path sampling : Apply the GRRM (Global Reaction Route Mapping) method to identify low-energy pathways for diastereomer formation .
  • Machine learning : Train models on existing pyrrolidine synthesis data to predict optimal catalysts (e.g., ProPhenol ligands for asymmetric catalysis) .

Q. What strategies resolve racemic mixtures into enantiomers for biological studies?

  • Methodological Answer :
  • Chiral resolution : Co-crystallize the racemate with a chiral resolving agent (e.g., L-tartaric acid) in ethanol/water. Monitor enantiomeric excess (ee) via polarimetry .
  • Enzymatic kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer in THF at 25°C .
  • Chromatographic separation : Simulated moving bed (SMB) chromatography with Chiralpak® AD-H columns achieves >99% ee at preparative scales .

Q. How can in vitro activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Target selection : Prioritize stress-related targets (e.g., NMDA receptors or serotonin transporters) based on structural analogs in stress modulation .
  • Cell-based assays : Use HEK293 cells transfected with human NMDA receptor subunits. Measure IC50_{50} via calcium influx assays (Fluo-4 AM dye) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) for 1 hr; quantify parent compound degradation via LC-MS/MS .

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